Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc
Overview
Description
The compound Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc is a complex carbohydrate structure It is a type of glycan, which are essential biomolecules involved in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc involves multiple glycosylation steps. Each glycosylation step requires specific glycosyl donors and acceptors, along with appropriate catalysts and reaction conditions. For instance, the use of galactosyltransferases and N-acetylglucosaminyltransferases is common in the synthesis of such complex glycans .
Industrial Production Methods
Industrial production of this compound is challenging due to its complexity. advancements in enzymatic synthesis and biotechnological methods have made it possible to produce such glycans on a larger scale. Techniques such as chemoenzymatic synthesis and recombinant DNA technology are employed to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the aldehyde group, leading to the formation of carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Specific hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction specificity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid derivative, while reduction yields an alcohol derivative .
Scientific Research Applications
Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc: has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in studying cell-cell interactions, signaling pathways, and immune responses.
Industry: Utilized in the production of glycan-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins . These interactions can modulate various biological pathways, including cell signaling and immune responses . The compound’s structure allows it to bind selectively to these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Gal(b1-4)GlcNAc(b1-3)Gal(b1-4)Glc: A simpler glycan structure with fewer branches.
Gal(b1-3)GalNAc(b1-4)Glc: Another glycan with a different linkage pattern.
Gal(b1-4)GlcNAc(b1-6)Gal(b1-4)Glc: Similar in structure but with different branching.
Uniqueness
Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc: is unique due to its complex branching and specific linkage patterns.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68N2O31/c1-10(49)41-19-26(58)33(71-38-29(61)27(59)22(54)14(5-45)66-38)17(8-48)68-36(19)64-9-18-25(57)35(31(63)40(69-18)70-32(13(52)4-44)21(53)12(51)3-43)73-37-20(42-11(2)50)34(24(56)16(7-47)65-37)72-39-30(62)28(60)23(55)15(6-46)67-39/h3,12-40,44-48,51-63H,4-9H2,1-2H3,(H,41,49)(H,42,50)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24+,25-,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZMLVPSYYRJNI-WUQAQFCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68N2O31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044997 | |
Record name | Lacto-N-hexaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1073.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64003-51-6 | |
Record name | Lacto-N-hexaose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64003-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lacto-N-hexaose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064003516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lacto-N-hexaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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